molecular formula C11H10F3NO2 B12901002 5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone CAS No. 62826-04-4

5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone

Cat. No.: B12901002
CAS No.: 62826-04-4
M. Wt: 245.20 g/mol
InChI Key: STBVNCXMHVPAKQ-UHFFFAOYSA-N
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Description

5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural properties and potential applications. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone typically involves the reaction of 3-(trifluoromethyl)benzylamine with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidinones with various functional groups.

Scientific Research Applications

5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug with a similar structural motif.

    Trifluoromethylated Phenylalanine: An amino acid derivative with similar properties.

Uniqueness

5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone stands out due to its unique combination of the oxazolidinone ring and the trifluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

62826-04-4

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-15-10(16)17-9/h1-4,9H,5-6H2,(H,15,16)

InChI Key

STBVNCXMHVPAKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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